Isoflurane

描述

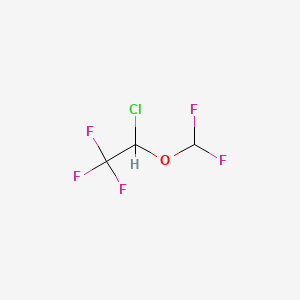

Structure

3D Structure

属性

IUPAC Name |

2-chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF5O/c4-1(3(7,8)9)10-2(5)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWKPBJCKXDKJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF5O | |

| Record name | ISOFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1435 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020752 | |

| Record name | Isoflurane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid with a mild odor; [Merck Index] Musty ethereal odor; [Abbott Laboratories MSDS], Liquid, COLOURLESS LIQUID., Colorless liquid | |

| Record name | Isoflurane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14977 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isoflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1435 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOFLURANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/850 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

48.5 °C, 49 °C, 119.3 °F | |

| Record name | Isoflurane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00753 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoflurane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8057 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isoflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1435 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOFLURANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/850 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 4.47X10+3 mg/L at 37 °C, Easily miscible with organic liquids including fats and oils, 3.56e+00 g/L, Solubility in water: poor | |

| Record name | Isoflurane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00753 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoflurane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8057 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isoflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1435 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Specific gravity: 1.45, Relative density (water = 1): 1.5, 1.45 | |

| Record name | Isoflurane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8057 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1435 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOFLURANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/850 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

330.0 [mmHg], 330 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 32, 330 mmHg | |

| Record name | Isoflurane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14977 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isoflurane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8057 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1435 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOFLURANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/850 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

26675-46-7 | |

| Record name | Isoflurane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26675-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoflurane [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026675467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoflurane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00753 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoflurane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoflurane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOFLURANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYS9AKD70P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoflurane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8057 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isoflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1435 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOFLURANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/850 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

48-48.5 | |

| Record name | Isoflurane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00753 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The In-Depth Mechanism of Action of Isoflurane in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the anesthetic effects of isoflurane on the central nervous system (CNS). By summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways, this document serves as an in-depth resource for researchers, scientists, and professionals involved in drug development.

Core Molecular Targets and Cellular Effects of this compound

This compound exerts its anesthetic effects through a multi-faceted mechanism involving the potentiation of inhibitory neurotransmitter systems, inhibition of excitatory pathways, and modulation of ion channel activity.[1] These interactions collectively lead to decreased neuronal excitability and synaptic transmission, resulting in the key components of general anesthesia: unconsciousness, amnesia, analgesia, and immobility.[1][2]

Enhancement of Inhibitory Neurotransmission

A primary mechanism of this compound is the enhancement of inhibitory neurotransmission, predominantly through its action on γ-aminobutyric acid type A (GABA-A) and glycine receptors.

1.1.1. GABA-A Receptors: this compound potentiates the function of GABA-A receptors, the main inhibitory neurotransmitters in the CNS.[1] This potentiation leads to an increased influx of chloride ions into neurons, causing hyperpolarization and reduced neuronal excitability.[1] this compound's effect on GABA-A receptors is allosteric, meaning it binds to a site distinct from the GABA binding site to enhance the receptor's response to GABA. The binding sites for this compound are thought to be located within the alpha and beta subunits of the GABA-A receptor. While this compound potentiates most GABA-A receptor subtypes, its effects can be influenced by the specific subunit composition. For instance, low concentrations of this compound potentiate the chloride current at α5β3γ2L GABA-A receptors but not at α1β3γ2L receptors in hippocampal neurons. The β3(N265M) mutation has been shown to reduce, but not eliminate, this compound's potentiation of GABA-A receptors, suggesting that while β3-containing receptors are a target, other sites also contribute to this compound's effects.

1.1.2. Glycine Receptors: this compound also potentiates glycine receptors, which are important inhibitory neurotransmitters, particularly in the spinal cord and brainstem. This action contributes to the immobility produced by inhaled anesthetics. The potentiation of glycine receptors by this compound leads to a leftward shift in the glycine concentration-response curve, indicating an increased sensitivity of the receptor to glycine.

Inhibition of Excitatory Neurotransmission

In addition to enhancing inhibitory signals, this compound suppresses excitatory neurotransmission, primarily by inhibiting N-methyl-D-aspartate (NMDA) receptors.

1.2.1. NMDA Receptors: this compound inhibits NMDA receptors, which are critical for excitatory synaptic transmission and plasticity. This inhibition contributes to the anesthetic state. The inhibitory effect of this compound on NMDA receptors is non-competitive and voltage-insensitive. Interestingly, the antagonism of GABA-A receptors can increase the inhibitory effect of this compound on NMDA receptors, highlighting the interplay between different molecular targets.

Modulation of Ion Channels

This compound's effects extend to various ion channels that regulate neuronal excitability.

1.3.1. Tandem Pore Domain Potassium (K2P) Channels: this compound activates certain types of K2P channels, such as TASK and TREK channels. The activation of these channels leads to potassium efflux, which hyperpolarizes the neuronal membrane and reduces excitability. This action is considered a significant contributor to the CNS depression induced by volatile anesthetics.

1.3.2. Voltage-Gated Sodium (Nav) Channels: this compound inhibits voltage-gated sodium channels, which are essential for the generation and propagation of action potentials. This inhibition is more pronounced in pyramidal neurons compared to parvalbumin-positive interneurons in the prefrontal cortex, which may lead to a net depression of excitatory circuits. The inhibition of Nav channels by this compound is voltage-dependent, with a greater effect at more depolarized membrane potentials.

Presynaptic Effects

This compound also acts at the presynaptic terminal to inhibit neurotransmitter release. This presynaptic inhibition is a significant component of its overall effect on synaptic transmission. This compound reduces the amplitude of the presynaptic action potential, which in turn decreases calcium influx and subsequent vesicle release. Studies suggest that this reduction in the presynaptic action potential may account for a substantial portion (62-78%) of the this compound-induced inhibition of excitatory postsynaptic currents (EPSCs). Furthermore, this compound has been shown to interact with the SNARE protein syntaxin 1A, which is a key component of the neurotransmitter release machinery.

Quantitative Data on this compound's Actions

The following tables summarize the quantitative effects of this compound on its primary molecular targets and neuronal functions.

Table 1: Effects of this compound on Ligand-Gated Ion Channels

| Receptor | Effect | Concentration | Quantitative Change | Cell/Tissue Type |

| GABA-A Receptor | Potentiation | 0.5 mM | 2-fold increase in current induced by 0.01 mM GABA | Recombinant α1β2γ2L receptors in HEK293 cells |

| Potentiation | 80 µM - 320 µM | ~1.5 to 2-fold enhancement of GABA-elicited currents in β3(N265M) mutant receptors | Recombinant α5β3(N265M)γ2L receptors | |

| Potentiation | 80 µM - 320 µM | 2 to 4-fold enhancement of GABA-elicited currents in wild-type receptors | Recombinant α5β3γ2L receptors | |

| Glycine Receptor | Potentiation | 610 µM | Decrease in Glycine EC50 from 215 ± 5 µM to 84 ± 7 µM | Recombinant receptors in Xenopus oocytes |

| Potentiation | 610 µM | Decrease in Glycine EC50 from 30 ± 1 µM to 18 ± 2 µM | Rat medullary neurons | |

| NMDA Receptor | Inhibition | ~3 MAC | 85% ± 3% inhibition | Recombinant NR1/NR2B receptors in Xenopus oocytes |

Table 2: Effects of this compound on Voltage-Gated Ion Channels and Neuronal Properties

| Channel/Property | Effect | Concentration | Quantitative Change | Cell/Tissue Type |

| Voltage-Gated Sodium Channel (Nav) | Inhibition | ~1.5 MAC | 35.95 ± 13.32% inhibition of peak current | Pyramidal neurons in prefrontal cortex |

| Inhibition | ~1.5 MAC | 19.24 ± 16.04% inhibition of peak current | Parvalbumin-positive neurons in prefrontal cortex | |

| Action Potential | Reduction in Amplitude | ~1.5 MAC | Reduced from 105.9 ± 15.89 mV to 91.55 ± 10.16 mV | Pyramidal neurons in prefrontal cortex |

| Increase in Half-width | ~1.5 MAC | Increased from 2.19 ± 0.70 ms | Pyramidal neurons in prefrontal cortex | |

| Reduction in Frequency | ~1.5 MAC | Significantly suppressed with depolarizing currents from 0 to 300 pA | Pyramidal and Parvalbumin-positive neurons in prefrontal cortex | |

| Neuronal Firing Rate | Increase | 0.12–0.15 mM (~0.4–0.5 MAC) | Increased from 0.90 ± 0.17 to 1.38 ± 0.22 Hz | CA3 pyramidal neurons |

| Decrease | 0.4–0.5 mM (~1.5 MAC) | Decreased from 0.72 ± 0.21 to 0.50 ± 0.18 Hz | CA3 pyramidal neurons | |

| Synaptic Transmission | Inhibition of Neurotransmitter Release | 0.5 mM | 27.5% reduction in synaptic release | Hippocampal neurons |

| Reduction in EPSC | 0.35-1.05 mM | Reduced to 37.3 ± 6.1% in juvenile and 58.3 ± 7.4% in adult mice | Hippocampal CA1 neurons |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's mechanism of action.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effects of this compound on ion channel currents and postsynaptic potentials in individual neurons.

Methodology:

-

Slice Preparation:

-

Animals (e.g., rats or mice) are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Coronal or sagittal brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus, prefrontal cortex) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

-

-

Recording Setup:

-

A single brain slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF.

-

Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

Glass micropipettes (patch pipettes) with a tip resistance of 3-6 MΩ are filled with an internal solution containing ions and buffers that mimic the intracellular environment.

-

The patch pipette is advanced towards a target neuron until a high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane.

-

The cell membrane under the pipette tip is then ruptured by applying gentle suction, establishing the whole-cell configuration, which allows for the measurement and control of the entire neuron's membrane potential and currents.

-

-

Data Acquisition:

-

Voltage-clamp mode is used to measure ion channel currents (e.g., GABA-A receptor-mediated currents, Nav currents) while holding the membrane potential at a constant level.

-

Current-clamp mode is used to measure changes in membrane potential, including action potentials.

-

This compound is applied to the bath via the perfusion system at known concentrations.

-

Data is acquired using a patch-clamp amplifier, digitized, and stored on a computer for offline analysis.

-

Determination of Minimum Alveolar Concentration (MAC)

Objective: To determine the potency of this compound in producing immobility in response to a noxious stimulus.

Methodology:

-

Animal Preparation:

-

Animals (e.g., rats) are placed in an anesthesia chamber and induced with a set concentration of this compound.

-

For studies involving spinal drug administration, an intrathecal catheter may be implanted prior to the experiment.

-

-

Anesthesia and Stimulation:

-

The animal is anesthetized with a specific concentration of this compound, which is allowed to equilibrate for a set period (e.g., 15-20 minutes).

-

A noxious stimulus (e.g., tail clamp) is applied, and the animal's motor response is observed.

-

The absence of a purposeful motor response is considered a positive endpoint.

-

-

MAC Determination:

-

The "up-and-down" method is commonly used. If the animal moves in response to the stimulus, the concentration of this compound is increased for the next animal (or after a re-equilibration period). If the animal does not move, the concentration is decreased.

-

This process is repeated for a series of animals, and the MAC is calculated as the mean of the crossover midpoints between concentrations that did and did not produce movement.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows related to this compound's mechanism of action.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Isoflurane in Rodents

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflurane, a halogenated ether, is one of the most frequently utilized inhalational anesthetics in preclinical rodent research.[1][2] Its popularity stems from its rapid induction and recovery, ease of administration, and controllable anesthetic depth.[3] A thorough understanding of its pharmacokinetic and pharmacodynamic properties is paramount for designing robust experiments, ensuring animal welfare, and accurately interpreting research outcomes.[4] This guide provides a comprehensive technical overview of this compound's behavior in rodent models, summarizing key quantitative data, detailing experimental protocols, and visualizing core concepts.

I. Pharmacokinetics: The Journey of this compound in the Body

The pharmacokinetics of this compound are characterized by rapid uptake and elimination, with minimal biotransformation.

A. Absorption this compound is administered via inhalation and rapidly absorbed from the alveoli into the bloodstream. The primary driver for this uptake is the partial pressure gradient between the inspired air and the blood.

B. Distribution Once in the blood, this compound is distributed to various tissues. The rate and extent of distribution are determined by tissue perfusion, blood-gas partition coefficient (solubility), and tissue-blood partition coefficients. Organs with high blood flow, such as the brain, heart, and kidneys, rapidly equilibrate with the partial pressure of this compound in the blood. Muscle and skin follow, with fat and connective tissue equilibrating most slowly due to lower perfusion and higher solubility.

C. Metabolism A significant advantage of this compound is its low metabolic rate. Only a very small fraction (approximately 0.2%) is metabolized in the liver by the cytochrome P450 enzyme CYP2E1 into trifluoroacetylated metabolites.[5] This minimal metabolism reduces the risk of toxicity from metabolic byproducts.

D. Excretion The vast majority of this compound is eliminated unchanged from the body via exhalation. The rapid decrease in alveolar partial pressure upon discontinuation of the anesthetic drives its diffusion from the blood back into the lungs for removal.

Pharmacokinetic Pathway Overview

Caption: Overview of this compound Pharmacokinetics in Rodents.

Table 1: Key Pharmacokinetic Parameters for this compound

| Parameter | Value | Description |

| Blood:Gas Partition Coefficient | 1.4 | Indicates low solubility in blood, leading to rapid induction and recovery. |

| Metabolism | ~0.2% | Minimal hepatic metabolism reduces the potential for organ toxicity. |

| Primary Route of Elimination | Lungs | Over 99% is excreted unchanged via exhalation. |

II. Pharmacodynamics: How this compound Affects the Body

The anesthetic effects of this compound are mediated through its complex interactions with various receptors and ion channels in the central nervous system (CNS), leading to widespread physiological changes.

A. Mechanism of Action The precise mechanisms of anesthesia remain an area of active investigation, but this compound is known to modulate several key targets to produce its effects.

-

GABA-A Receptors: this compound potentiates the function of γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the brain. This enhancement of inhibitory neurotransmission is a major contributor to the sedative and hypnotic effects of this compound. Studies in knockout mice suggest that specific GABA-A receptor subunits, such as α1, α2, and β3, are involved in mediating different aspects of this compound's effects, from loss of righting reflex to immobility.

-

Glycine Receptors: In the spinal cord, this compound enhances the function of inhibitory glycine receptors. This action is thought to be a critical component of the immobility produced by inhaled anesthetics in response to noxious stimuli.

-

NMDA Receptors: this compound inhibits the function of N-methyl-D-aspartate (NMDA) receptors, which are key excitatory glutamate receptors involved in synaptic plasticity, learning, and memory. This inhibition of excitatory pathways contributes to the amnestic and anesthetic state. Some studies suggest that this compound preferentially depresses NMDA receptor-mediated responses over other glutamate receptor types.

-

Other Targets: this compound also affects other channels and pathways, including inhibiting voltage-gated sodium channels, activating certain potassium channels, and potentially modulating signaling pathways like the mammalian target of rapamycin (mTOR).

Signaling Pathway at the Synapse

Caption: this compound's primary molecular targets at the synapse.

B. Physiological Effects this compound induces dose-dependent effects on major organ systems.

-

Central Nervous System: The primary desired effect is general anesthesia, characterized by unconsciousness, amnesia, analgesia, and immobility. The potency of this compound is quantified by the Minimum Alveolar Concentration (MAC), the concentration at which 50% of animals do not move in response to a noxious stimulus. This compound is also a potent cerebral vasodilator, which can increase cerebral blood flow and intracranial pressure.

-

Cardiovascular System: this compound causes dose-dependent cardiovascular depression. This is primarily due to peripheral vasodilation, which leads to a decrease in systemic vascular resistance and blood pressure. Myocardial contractility is also reduced. The effect on heart rate can be variable; it may increase at lower concentrations but tends to decrease at higher doses.

-

Respiratory System: Significant respiratory depression is a hallmark of this compound anesthesia. It causes a dose-dependent decrease in tidal volume and minute ventilation, which can lead to hypercapnia (an increase in PaCO2). The respiratory rate may increase slightly but not enough to compensate for the reduced tidal volume.

Table 2: Minimum Alveolar Concentration (MAC) of this compound in Rodents

| Rodent Species | Reported MAC (% atm) | Reference(s) |

| Rat (Sprague-Dawley) | 1.47 - 1.51% | |

| Rat (Fischer 344) | ~1.38% | |

| Mouse (General) | 1.34 - 1.41% | |

| Gerbil | 1.55% | |

| Guinea Pig | 1.15% | |

| Note: MAC values can be influenced by strain, age, body temperature, and concurrent medications. |

Table 3: Summary of Dose-Dependent Cardiovascular and Respiratory Effects

| Parameter | Low Concentration (e.g., 1-1.5%) | High Concentration (e.g., >2.5%) |

| Mean Arterial Pressure | Decreased | Significantly Decreased |

| Heart Rate | Stable or Slightly Increased | Decreased |

| Myocardial Contractility | Mildly Decreased | Significantly Decreased |

| Systemic Vascular Resistance | Decreased | Significantly Decreased |

| Tidal Volume | Decreased | Significantly Decreased |

| Minute Ventilation | Decreased | Significantly Decreased |

III. Experimental Protocols

Standardized protocols are essential for minimizing variability and ensuring the safe and effective use of this compound in rodents.

A. Anesthetic Induction and Maintenance

-

Induction: Rodents are typically induced in a sealed induction chamber. A precision vaporizer is used to deliver 4-5% this compound with a carrier gas (commonly oxygen or a mix of oxygen and air). Induction is rapid, usually occurring within 1-3 minutes. The animal is ready for transfer when it loses its righting reflex.

-

Maintenance: Once induced, the animal is moved to a nose cone or intubated for surgical procedures. The this compound concentration is lowered to a maintenance level, typically 1-3%, and adjusted based on physiological monitoring (e.g., respiratory rate, response to stimuli). A precision vaporizer is critical for accurate and stable delivery.

-

Open-Drop Method: While historically used, the open-drop method (placing a cotton ball with this compound in a jar) is strongly discouraged. It does not allow for precise control of the anesthetic concentration, creating a significant risk of overdose and death, as well as personnel exposure.

B. Determination of Minimum Alveolar Concentration (MAC) The MAC is determined using a bracketing method with a noxious stimulus.

-

Anesthetize and Stabilize: The rodent is anesthetized, and for precise measurement, often intubated and mechanically ventilated. Body temperature is maintained at 37°C.

-

Equilibration: An initial end-tidal this compound concentration is set and maintained for at least 15-20 minutes to allow equilibration between the lungs, blood, and brain.

-

Noxious Stimulus: A strong, standardized stimulus (e.g., a 5-second tail clamp with a hemostat) is applied.

-

Observe Response: The animal is observed for purposeful movement (e.g., withdrawal of the tail or body).

-

Adjust Concentration: If the animal moves, the anesthetic concentration is increased by a set factor (e.g., 10-15%). If there is no movement, the concentration is decreased.

-

Repeat: The process of equilibration, stimulation, and adjustment is repeated until the concentrations that just permit and just prevent movement are identified.

-

Calculate MAC: The MAC is calculated as the average of the two adjacent concentrations (the highest concentration permitting movement and the lowest concentration preventing it).

Workflow for MAC Determination

Caption: Standard experimental workflow for determining MAC in rodents.

C. Anesthesia for Stereotaxic Surgery this compound is the anesthetic of choice for stereotaxic surgery due to its stability.

-

Induction: Anesthesia is induced in an induction chamber as described above.

-

Mounting: The animal is placed in the stereotaxic frame, and its head is secured. A nose cone connected to the vaporizer is positioned to deliver a continuous flow of this compound (1-2.5% in oxygen).

-

Monitoring: Throughout the procedure, the depth of anesthesia is monitored by checking the respiratory rate and the lack of a pedal withdrawal reflex (toe pinch). Body temperature must be maintained with a heating pad. Eye lubricant should be applied to prevent corneal drying.

-

Recovery: After the surgery, the this compound is discontinued, and the animal is monitored in a warm, clean cage until it is fully ambulatory.

References

- 1. Frontiers | Molecular and Integrative Physiological Effects of this compound Anesthesia: The Paradigm of Cardiovascular Studies in Rodents using Magnetic Resonance Imaging [frontiersin.org]

- 2. Effects of this compound anesthesia on the cardiovascular function of the C57BL/6 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kentscientific.com [kentscientific.com]

- 4. frontiersin.org [frontiersin.org]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Isoflurane in Neuronal Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflurane, a widely used volatile anesthetic, exerts its profound effects on consciousness, memory, and mobility by modulating the activity of a diverse array of molecular targets within the central nervous system. Understanding the precise interactions of this compound with neuronal proteins is paramount for elucidating the mechanisms of general anesthesia, developing safer and more specific anesthetic agents, and exploring potential therapeutic applications beyond anesthesia. This technical guide provides a comprehensive overview of the primary molecular targets of this compound in neuronal pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades.

Core Molecular Targets of this compound

This compound's pleiotropic effects arise from its ability to interact with and modulate the function of several key proteins involved in neuronal excitability and synaptic transmission. The primary targets can be broadly categorized as ligand-gated ion channels and voltage-gated ion channels.

Gamma-Aminobutyric Acid Type A (GABA-A) Receptors

GABA-A receptors are the principal inhibitory neurotransmitter receptors in the mammalian brain. This compound potentiates the function of GABA-A receptors, enhancing inhibitory neurotransmission. This action is considered a cornerstone of its anesthetic effect, particularly sedation and hypnosis. The effect of this compound can be subtype-specific, depending on the subunit composition of the GABA-A receptor.[1][2][3]

N-methyl-D-aspartate (NMDA) Receptors

NMDA receptors are ionotropic glutamate receptors that play a critical role in excitatory synaptic transmission and synaptic plasticity. This compound generally acts as an inhibitor of NMDA receptor function, thereby dampening excitatory signaling. This inhibition is thought to contribute to the amnestic and, to some extent, immobilizing effects of the anesthetic. The sensitivity of NMDA receptors to this compound can be dependent on the specific NR2 subunit present in the receptor complex.[4][5]

Glycine Receptors (GlyRs)

Glycine receptors are inhibitory ligand-gated ion channels predominantly found in the spinal cord and brainstem. Similar to its effect on GABA-A receptors, this compound potentiates the function of glycine receptors, contributing to the immobilizing action of the anesthetic by enhancing spinal inhibition.

Two-Pore Domain Potassium (K2P) Channels

Two-pore domain potassium channels, such as TASK and TREK channels, are responsible for background or "leak" potassium currents that help to establish and maintain the resting membrane potential of neurons. This compound activates certain K2P channels, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This action is believed to contribute significantly to the hypnotic and immobilizing effects of this compound.

Voltage-Gated Sodium (Nav) Channels

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials. This compound inhibits Nav channels in a state-dependent manner, preferentially binding to the inactivated state of the channel. This inhibition reduces neuronal excitability and can decrease neurotransmitter release, contributing to the overall anesthetic state. The effect of this compound is also dependent on the specific Nav channel subtype.

Quantitative Data on this compound-Target Interactions

The following tables summarize the quantitative data on the effects of this compound on its primary molecular targets. These values are derived from various in vitro experimental systems and provide a basis for comparing the potency of this compound at each target.

Table 1: this compound Modulation of GABA-A Receptors

| Receptor Subtype | This compound Concentration | Effect | EC50/IC50 | Reference |

| α1β2γ2S | 0.25 - 1.0 mM | Potentiation of GABA-evoked currents | - | |

| α5β3γ2L (wild-type) | 80 - 320 µM | Potentiation of GABA-evoked currents | ~80 µM (for amnesia) | |

| α5β3(N265M)γ2L | 80 - 320 µM | Reduced potentiation compared to wild-type | - |

Table 2: this compound Inhibition of NMDA Receptors

| Receptor Subtype | This compound Concentration | Effect | IC50 | Reference |

| NR1/NR2A | 1-3 MAC | Inhibition of glutamate/glycine-induced currents | 1.30 ± 0.02 MAC | |

| NR1/NR2B | 1-3 MAC | Inhibition of glutamate/glycine-induced currents | 1.33 ± 0.12 MAC | |

| Cultured Cortical Neurons | < 1 MAC | Inhibition of NMDA-gated currents (NR2B > NR2A) | - |

Table 3: this compound Potentiation of Glycine Receptors

| Receptor Subtype | This compound Concentration | Effect | EC50 of Glycine (in presence of this compound) | Reference |

| Recombinant (α1 subunit) | 305 µM | Potentiation of taurine-activated currents | 0.9 ± 0.1 mM (Taurine) | |

| Recombinant (α1 subunit) | 610 µM | Potentiation of glycine-activated currents | 84 ± 7 µM | |

| Native (rat medullary neurons) | 610 µM | Potentiation of glycine-activated currents | 18 ± 2 µM | |

| α1 GlyR | 100 - 400 µM | Potentiation of glycine-induced currents | - |

Table 4: this compound Activation of Two-Pore Domain Potassium (K2P) Channels

| Channel Subtype | This compound Concentration | Effect | EC50/IC50 | Reference |

| TASK-1 | 0.8 mM | Inhibition | - | |

| TASK-3 | 0.8 mM | Activation | - | |

| TASK-1/TASK-3 | 0.8 mM | Activation | - | |

| TASK-3 | Clinically relevant concentrations | Activation | - | |

| TREK-1 | Clinically relevant concentrations | Activation | - |

Table 5: this compound Inhibition of Voltage-Gated Sodium (Nav) Channels

| Channel Subtype | Holding Potential | Effect | IC50 | Reference |

| Nav1.1 | -70 mV | Inhibition | 2.0 ± 0.1 mM | |

| Nav1.2 | -70 mV | Inhibition | 1.0 ± 0.2 mM | |

| Nav1.6 | -70 mV | Inhibition | 1.1 ± 0.1 mM | |

| Nav1.2 | -70 mV | Inhibition | 0.70 mM | |

| Nav1.4 | -70 mV | Inhibition | 0.61 mM | |

| Nav1.5 | -70 mV | Inhibition | 0.45 mM |

Experimental Protocols

A variety of sophisticated experimental techniques are employed to investigate the molecular interactions of this compound with its neuronal targets. Below are detailed methodologies for key experiments cited in this guide.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the ion currents flowing through the entire cell membrane, allowing for the study of how this compound modulates the function of various ion channels.

Methodology:

-

Cell Preparation: Neurons are either acutely dissociated from specific brain regions (e.g., hippocampus, cortex) or cultured from embryonic or neonatal animals. Alternatively, human embryonic kidney (HEK) 293 cells are commonly used for heterologous expression of specific ion channel subunits.

-

Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2 with KOH.

-

-

Recording:

-

A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and brought into contact with the cell membrane.

-

A tight seal (gigaohm resistance) is formed between the pipette and the membrane.

-

The membrane patch is then ruptured by applying a brief pulse of suction, establishing a whole-cell configuration.

-

The membrane potential is clamped at a specific voltage (e.g., -60 mV) to record ionic currents.

-

-

This compound Application: this compound is delivered to the recording chamber through a calibrated vaporizer, allowing for precise control of the anesthetic concentration in the bath solution.

-

Data Analysis: Changes in current amplitude, kinetics (activation, deactivation, desensitization), and voltage-dependence in the presence of this compound are measured and analyzed.

Photoaffinity Labeling

This technique is used to identify the specific binding sites of this compound on its target proteins.

Methodology:

-

Photolabel Synthesis: A photoactivatable analog of this compound (e.g., azi-isoflurane) is synthesized. This analog is structurally similar to this compound but contains a photolabile group.

-

Incubation: The target protein (e.g., purified GABA-A receptors) is incubated with the photolabel analog.

-

Photolysis: The mixture is exposed to UV light of a specific wavelength, which activates the photolabile group, causing it to form a covalent bond with nearby amino acid residues at the binding site.

-

Proteolysis and Mass Spectrometry: The protein is then digested into smaller peptides using a protease (e.g., trypsin). The resulting peptides are analyzed by mass spectrometry to identify the specific amino acid residues that have been covalently modified by the photolabel.

-

Binding Site Identification: The identified modified residues pinpoint the location of the this compound binding site on the protein.

Signaling Pathways and Network Effects

The modulation of individual molecular targets by this compound culminates in complex changes in neuronal signaling and network activity, ultimately leading to the anesthetic state.

Impact on Synaptic Transmission and Plasticity

By potentiating inhibitory receptors (GABA-A, Glycine) and inhibiting excitatory receptors (NMDA), this compound shifts the balance of synaptic transmission towards inhibition. This widespread synaptic depression is a key contributor to its anesthetic effects. Furthermore, this compound has been shown to inhibit long-term potentiation (LTP) and long-term depression (LTD), cellular mechanisms underlying learning and memory. This disruption of synaptic plasticity likely underlies the amnestic effects of this compound.

Effects on Neuronal Excitability and Network Oscillations

The activation of K2P channels and inhibition of Nav channels by this compound leads to a general reduction in neuronal excitability. This is characterized by membrane hyperpolarization and a decreased propensity to fire action potentials. On a larger scale, this compound alters neuronal network oscillations, which are rhythmic patterns of electrical activity thought to be crucial for information processing and consciousness. Deep anesthesia with this compound is often associated with a shift towards low-frequency, high-amplitude oscillations and can induce a state of burst suppression, where periods of electrical activity are interspersed with periods of silence.

Visualizing this compound's Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. Influence of GABAA receptor gamma2 splice variants on receptor kinetics and this compound modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Potentiation of GABAA Receptors Is Reduced but Not Eliminated by the β3(N265M) Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibition of gamma aminobutyric acid release from mouse hippocampal interneurone subtypes by the volatile anaesthetic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Changes in the effect of this compound on N-methyl-D-aspartic acid-gated currents in cultured cerebral cortical neurons with time in culture: evidence for subunit specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsds.org [rsds.org]

The Impact of Isoflurane on Cellular Respiration and Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflurane, a widely used volatile anesthetic, exerts profound effects on cellular bioenergetics, primarily by targeting mitochondria. Understanding the intricate interactions between this compound and these vital organelles is crucial for elucidating its anesthetic mechanisms, as well as its potential for both cardioprotection and neurotoxicity. This technical guide provides an in-depth analysis of the effects of this compound on cellular respiration and mitochondrial function, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Effects of this compound on Mitochondrial Function

This compound's primary mitochondrial target is Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC).[1][2][3][4][5] Inhibition of Complex I disrupts the flow of electrons, leading to a cascade of downstream effects, including decreased ATP synthesis, alterations in mitochondrial membrane potential, and increased production of reactive oxygen species (ROS).

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative effects of this compound on various parameters of mitochondrial function as reported in the literature.

Table 1: Effects of this compound on Mitochondrial Respiration

| Parameter | Model System | This compound Concentration | Observed Effect | Reference |

| Complex I-dependent Respiration | Isolated mouse brain mitochondria | 0.5 mM | Significant inhibition of oxygen consumption. | |

| 1.5 mM | Oxygen consumption decreased to 65.2 ± 13.7% of control. | |||

| Isolated rat heart mitochondria | 0.5 mM | Decreased state 3 respiration rate to 183 ± 7 nmol•min⁻¹•mg⁻¹ (vs. 220 ± 6 in control). | ||

| 1 mM | Decreased state 3 respiration rate to 106 ± 8 nmol•min⁻¹•mg⁻¹. | |||

| 2 mM | Decreased state 3 respiration rate to 91 ± 8 nmol•min⁻¹•mg⁻¹. | |||

| Ndufs4(KO) mouse brain mitochondria | 0.34 mM | IC₅₀ of 0.16 mM (compared to 0.31 mM in wild-type). | ||

| Complex II-dependent Respiration | Isolated rat heart mitochondria | 0.25 mM | Increased state 3 and 4 respiration rates with succinate as a substrate. | |

| Cerebral Metabolic Rate of Oxygen (CMRO₂) | Human patients | 0.65 MAC | 12% decrease in CMRO₂. | |

| Rat neocortical slices | Clinically relevant concentrations | Decreased CMRO₂. |

Table 2: Effects of this compound on Mitochondrial ATP Levels and Membrane Potential

| Parameter | Model System | This compound Concentration | Observed Effect | Reference |

| ATP Levels | Nematodes and cultured mammalian cells | Not specified | Decreased cellular ATP levels. | |

| Mitochondrial ATP Synthesis | Intact mitochondria | Not specified | Markedly inhibited. | |

| Mitochondrial Membrane Potential (ΔΨm) | Intact cardiomyocytes | Not specified | Partial dissipation of ΔΨm (fluorescence intensity declined to 83 ± 3% of baseline). | |

| Cultured cells | Not specified | Abolished mitochondrial membrane potential. |

Table 3: Effects of this compound on Reactive Oxygen Species (ROS) Production

| Parameter | Model System | This compound Concentration | Observed Effect | Reference |

| ROS Production (Complex I Substrates) | Submitochondrial particles | Not specified | Enhanced ROS generation with NADH as a substrate. | |

| Intact mitochondria | Not specified | Enhanced ROS production in the presence of rotenone, antimycin A, or ubiquinone with pyruvate and malate as substrates. | ||

| ROS Production (Complex II Substrates) | Intact mitochondria | Not specified | Attenuated ROS production with succinate as a substrate. | |

| H₂O₂ Concentration (ADP-initiated state 3) | Isolated rat heart mitochondria | 0.25 mM | Greater decrease in H₂O₂ concentration with succinate as a substrate. |

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following sections outline key experimental protocols cited in the literature for investigating the effects of this compound on mitochondrial function.

Isolation of Mitochondria from Rodent Heart or Brain

This protocol is adapted from methodologies described for isolating mitochondria from Sprague-Dawley rat hearts and mouse brains.

-

Tissue Homogenization: Euthanize the animal and rapidly excise the heart or brain. Mince the tissue in ice-cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA). Homogenize the tissue using a Potter-Elvehjem homogenizer.

-

Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for a few minutes to pellet nuclei and cellular debris.

-

Mitochondrial Pelleting: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for a longer duration (e.g., 10 minutes) to pellet the mitochondria.

-

Washing: Resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.

-

Final Resuspension: Resuspend the final mitochondrial pellet in a minimal volume of the desired experimental buffer. Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

Measurement of Mitochondrial Respiration

Mitochondrial oxygen consumption is typically measured polarographically using a Clark-type oxygen electrode.

-

Chamber Setup: Add respiration buffer to the electrode chamber maintained at a constant temperature (e.g., 28°C or 30°C).

-

Mitochondrial Addition: Add a known amount of isolated mitochondria (e.g., 0.5 mg/ml) to the chamber and allow for equilibration.

-

Substrate Addition: Initiate state 2 respiration by adding respiratory substrates. For Complex I-dependent respiration, use glutamate/malate (e.g., 5 mM each) or pyruvate/malate. For Complex II-dependent respiration, use succinate (e.g., 5 mM), often in the presence of a Complex I inhibitor like rotenone.

-

State 3 Respiration: Initiate state 3 respiration by adding a known amount of ADP (e.g., 250 µM). The rate of oxygen consumption will increase significantly.

-

State 4 Respiration: Once all the ADP is phosphorylated to ATP, the respiration rate will slow down to state 4.

-

This compound Application: this compound, dissolved in a suitable solvent like DMSO, can be added at various stages to assess its effect on different respiratory states.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The fluorescent dye Rhodamine 123 is a common probe for measuring ΔΨm.

-

Incubation: Incubate isolated mitochondria or intact cells with Rhodamine 123 (e.g., 50 nM) in an appropriate buffer.

-

Fluorescence Measurement: Measure the fluorescence intensity using a spectrophotometer or a fluorescence microscope. The dye accumulates in the mitochondrial matrix in a potential-dependent manner; thus, a decrease in fluorescence in the surrounding buffer or an increase within the mitochondria indicates a higher ΔΨm. Conversely, depolarization leads to dye release and a decrease in mitochondrial fluorescence.

-

Data Acquisition: Excite the dye at approximately 503 nm and measure the emission at around 527 nm.

-

Treatment: Add this compound and other compounds of interest and monitor the changes in fluorescence over time.

Measurement of Reactive Oxygen Species (ROS)

Amplex Red is a sensitive fluorescent probe for detecting H₂O₂ release from mitochondria.

-

Assay Mixture: Prepare an assay mixture containing a suitable buffer, isolated mitochondria, respiratory substrates, and Amplex Red reagent (e.g., 12.5-25 µM) along with horseradish peroxidase.

-

Fluorescence Monitoring: Measure the increase in resorufin fluorescence (the product of the reaction between H₂O₂ and Amplex Red) over time using a spectrofluorometer.

-

This compound Treatment: Introduce this compound to the assay mixture to determine its effect on the rate of ROS production.

Signaling Pathways and Experimental Workflows

This compound-Induced Mitochondrial Dysfunction and Apoptosis

This compound can trigger the mitochondrial pathway of apoptosis, particularly at higher concentrations or with prolonged exposure. This pathway involves the regulation of pro- and anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors.

Caption: this compound-induced apoptotic signaling pathway.

Experimental Workflow for Assessing this compound's Mitochondrial Effects

The following diagram illustrates a typical experimental workflow for investigating the impact of this compound on mitochondrial function in a cellular or tissue model.

Caption: Experimental workflow for mitochondrial function analysis.

Conclusion

This compound exerts a complex and multifaceted influence on cellular respiration and mitochondrial function. Its primary inhibitory action on Complex I of the electron transport chain initiates a cascade of events that can have both physiological and pathological consequences. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and investigate the mitochondrial effects of this compound. Further research is warranted to fully elucidate the context-dependent nature of these effects and their implications for clinical practice.

References

- 1. This compound inhibition of endocytosis is an anesthetic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound disrupts excitatory neurotransmitter dynamics via inhibition of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Halothane, this compound and sevoflurane inhibit NADH: ubiquinone oxidoreductase (complex I) of cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of mitochondrial respiration by general anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound selectively inhibits distal mitochondrial complex I in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoflurane's Impact on Gene Expression in Preclinical Studies: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflurane, a widely used volatile anesthetic, has been a cornerstone of clinical practice for decades. Beyond its primary anesthetic properties, a growing body of preclinical research demonstrates that this compound can significantly modulate gene expression across various tissues and cell types. These alterations can have profound implications, ranging from organ protection and anesthetic preconditioning to potential neurotoxicity, particularly in the developing brain. Understanding the nuanced impact of this compound on the transcriptome is critical for optimizing its clinical use, developing safer anesthetic strategies, and identifying novel therapeutic targets. This technical guide provides an in-depth overview of the key preclinical findings on this compound-induced gene expression changes, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

I. Systemic and Organ-Specific Gene Expression Changes

Exposure to clinically relevant concentrations of this compound triggers a complex and tissue-specific transcriptional response. Studies in rodent models have consistently shown that even brief anesthetic exposures can lead to lasting changes in gene expression.

A multi-tissue analysis in rats exposed to 2% this compound for 90 minutes revealed differential gene regulation in the liver, kidney, and heart immediately following exposure. The liver exhibited the most substantial changes, with approximately 15% of the nearly 4900 genes analyzed showing significant up or down-regulation. In contrast, the kidney and heart showed more modest changes, with about 4% and 3% of genes being affected, respectively.[1] This study highlighted a focused list of 34 coordinately regulated genes across these tissues, implicating pathways involved in inflammation, apoptosis, regulation of ion gradients, and energy metabolism as key targets of this compound.[1]

In a separate study focusing on cardiac tissue, repeated acute exposures to this compound in spontaneously hypertensive rats led to long-term changes in gene expression. On day one post-exposure, 122 genes associated with heart failure and other cardiomyopathies were significantly differentially expressed. A total of 212 genes showed sustained changes in the same direction at both 1 and 30 days post-exposure, with 87 being up-regulated and 125 down-regulated. These genes were primarily associated with wound healing and circadian rhythm pathways.[2]

Table 1: Summary of this compound-Induced Gene Expression Changes in Systemic Tissues

| Tissue | Animal Model | This compound Exposure | Key Findings | Number of Differentially Expressed Genes (DEGs) | Associated Pathways | Reference |

| Liver | Sprague Dawley Rat | 2% for 90 min | Most responsive organ to this compound exposure. | 725 | Detoxification, Metabolism, Inflammation, Apoptosis | [1] |

| Kidney | Sprague Dawley Rat | 2% for 90 min | Moderate gene expression changes. | 214 | Inflammation, Apoptosis, Ion gradient regulation | [1] |

| Heart | Sprague Dawley Rat | 2% for 90 min | Least number of DEGs among the three tissues. | 137 | Inflammation, Apoptosis, Energy pathways | |

| Heart | Spontaneously Hypertensive Rat | 2.5% for 2 hours on 2 consecutive days | Long-term changes in gene expression. | 122 (Day 1), 212 (sustained) | Wound healing, Circadian rhythm |

II. Impact on the Central Nervous System: Neuroprotection vs. Neurotoxicity

The effect of this compound on gene expression in the brain is a double-edged sword, with studies demonstrating both neuroprotective and potentially neurotoxic outcomes. The duration of exposure, developmental stage of the animal, and the experimental context (e.g., in the presence of ischemic injury) are critical determinants of the transcriptional response.

In a rat model of ischemic stroke, the duration of this compound anesthesia was found to be inversely proportional to the volume of cerebral damage 24 hours after the event. A comparison of long-term (90 minutes) versus short-term this compound exposure during transient middle cerebral artery occlusion (tMCAO) revealed distinct gene expression profiles. While hundreds of ischemia-related genes were commonly altered, 694 differentially expressed genes (DEGs) were unique to long-term anesthesia, primarily related to the inflammatory response. Conversely, 1557 DEGs were unique to short-term anesthesia and were mainly associated with neurosignaling systems.

Conversely, studies in neonatal animals have raised concerns about this compound-induced neurotoxicity. In neonatal piglets, a 6-hour exposure to this compound led to significant increases in cell death and microglial activation in several brain regions. This was accompanied by the disruption of 79 gene transcripts in the cingulate cortex, with 26 being important for the control of transcription and 23 for neural plasticity and memory.

Table 2: this compound's Effect on Gene Expression in the Brain

| Brain Region | Animal Model | This compound Exposure | Key Findings | Key Genes/Pathways Affected | Reference |

| Subcortical Structures | Rat (tMCAO model) | 1.5% (maintenance), long-term (90 min) vs. short-term | Long-term exposure reduced stroke volume and was associated with inflammatory response genes. Short-term exposure was linked to neurosignaling system genes. | JAK-STAT, antigen presentation (long-term) | |

| Cortex | Mouse | 2% for 1 hour | Biphasic gene expression: early changes (0, 6h) followed by a late phase (36-72h). | Neurodegeneration-related pathways | |

| Hippocampus, Cortex | Rat | High dose during fear conditioning | Prevented initiation of transcription of immediate-early genes (IEGs) Arc and Zif268. | Arc, Zif268 | |

| Cingulate Cortex | Neonatal Piglet | 6 hours | Disruption of genes related to transcription, neural plasticity, and memory. | Genes controlling transcription and neural plasticity | |

| Hippocampus | Rat | 30 min | Upregulation of genes like Hspd1, Plat, Npr3, Thbs4, Syp, and Mgst1 at 1 and 3 days post-anesthesia. | Synaptic remodeling (Syp) |

III. Modulation of Inflammatory Gene Expression

A consistent finding across multiple studies is the potent modulatory effect of this compound on inflammatory gene expression. In alveolar macrophages from patients undergoing surgery, gene expression of proinflammatory cytokines like IL-8 and interferon-gamma showed greater increases during this compound anesthesia compared to propofol.

In a mouse model of zymosan-induced lung injury, this compound post-treatment significantly attenuated the expression of proinflammatory cytokines, including TNF-α, IL-1β, IL-6, and MIP-2. This anti-inflammatory effect was associated with the inhibition of NF-κB activation and a downregulation of inducible nitric oxide synthase (iNOS), coupled with an upregulation of the protective enzyme heme oxygenase-1 (HO-1).

Table 3: this compound's Influence on Inflammatory Gene Expression

| Tissue/Cell Type | Model | This compound Exposure | Effect on Gene Expression | Key Genes | Reference |

| Alveolar Macrophages | Human | During surgery | Increased expression of proinflammatory cytokines | IL-8, Interferon-gamma | |

| Lung | Mouse (Zymosan-induced injury) | 1.4% post-treatment | Decreased expression of proinflammatory cytokines | TNF-α, IL-1β, IL-6, MIP-2 | |

| Lung | Mouse (Zymosan-induced injury) | 1.4% post-treatment | Upregulation of protective enzyme, downregulation of inflammatory enzyme | HO-1 (up), iNOS (down) | |

| Hippocampus | Neonatal Rat | Anesthetic exposure | Increased levels of proinflammatory cytokines | IL-6, TNF-α |

IV. Key Signaling Pathways Affected by this compound

The diverse effects of this compound on gene expression are mediated by its interaction with several key intracellular signaling pathways.

A. The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, metabolism, and synaptic plasticity. Preclinical studies have shown that early-life exposure to this compound can lead to a pathologic upregulation of the mTOR signaling pathway in brain regions associated with pain perception, such as the insular cortex and anterior cingulate cortex. This was evidenced by increased phosphorylation of the downstream mTOR target, S6 ribosomal protein (pS6), and was linked to an increased susceptibility to chronic pain later in life.

B. The ERK/CREB Signaling Pathway

The Extracellular signal-regulated kinase (ERK) and cAMP-response element-binding protein (CREB) pathway is fundamental for synaptic plasticity and memory formation. This compound exposure in neonatal mice has been shown to decrease the phosphorylation of both ERK and CREB. This disruption of the ERK/CREB pathway is a potential molecular mechanism underlying the cognitive deficits observed after early-life anesthesia.

C. Neuroinflammation and VEGFR2 Signaling

In the developing brain, this compound can induce neuroinflammation by activating microglia, leading to an increased expression of proinflammatory cytokines like IL-6 and TNF-α. This neuroinflammatory state can, in turn, inhibit the development of neural stem cells (NSCs). Furthermore, this compound has been shown to suppress the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, which is crucial for neurogenesis.

V. Experimental Protocols

The methodologies employed to study this compound's impact on gene expression are crucial for the interpretation of the findings. Below are summaries of typical experimental protocols.

A. Animal Models and Anesthesia Administration

-